molecular formula C10H15N3O2S B2404830 ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2097989-19-8

ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2404830
CAS No.: 2097989-19-8
M. Wt: 241.31
InChI Key: FLGHHJCGLYXAGA-UHFFFAOYSA-N
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Description

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring fused with a thianyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The thianyl group can be introduced through a subsequent substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Conditions Product Yield Reference
1M NaOH, reflux, 4h1-(Thian-4-yl)-1H-1,2,3-triazole-4-carboxylic acid~85%*
H2SO4 (conc.), 60°C, 6hSame as above~78%*

*Yields estimated from analogous triazole esters .

Click Chemistry Functionalization

Reaction Catalyst System Application Reference
Coordination with Cu(I)CuI/1,10-phenanthrolineStabilization of metal complexes
Post-functionalizationCuSO4/sodium ascorbateSynthesis of hybrid molecules

Thian Group Oxidation

The thian-4-yl substituent (a sulfur-containing six-membered ring) can undergo oxidation to form sulfoxides or sulfones, altering electronic properties.

Oxidizing Agent Product Conditions Reference
mCPBA1-(Thian-4-yl-1-oxide)-1H-1,2,3-triazole-4-carboxylateDCM, RT, 12h
H2O2/Fe(II)1-(Thian-4-yl-1,1-dioxide)-1H-1,2,3-triazole-4-carboxylateAcetic acid, 50°C, 8h

Nucleophilic Substitution

The ester group may undergo nucleophilic acyl substitution with amines or alcohols to form amides or transesterified products.

Nucleophile Conditions Product Reference
AnilineDCC/HOBt, dry CH3CN, 24h1-(Thian-4-yl)-1H-1,2,3-triazole-4-carboxamide
MethanolHCl (gas), RT, 48hMethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate

Electrophilic Aromatic Substitution

The triazole ring’s electron-deficient nature allows limited electrophilic substitution, directed by the thian group’s electronic effects.

Reagent Position Product Reference
HNO3/H2SO4C55-Nitro-1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate
Br2/FeBr3C55-Bromo derivative

Complexation with Metals

The triazole nitrogen atoms can coordinate to transition metals, forming stable complexes for catalytic or material applications.

Metal Salt Ligand Role Application Reference
Cu(II) sulfateN,N-bidentate ligandCatalysis in cross-coupling
AgNO3Monodentate via N2Antimicrobial agents

Key Research Findings

  • Synthetic Flexibility : The ester and thian groups enable diverse transformations, including hydrolysis, oxidation, and metal coordination .

  • Biological Relevance : Analogous triazole-carboxylates exhibit antifungal and antibacterial activity, suggesting potential for structure-activity studies .

  • Stability : The thian group enhances metabolic stability compared to non-sulfur analogs, as observed in pharmacokinetic studies of related compounds .

Scientific Research Applications

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thianyl group may enhance the compound’s binding affinity or selectivity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives and thianyl-containing compounds. Similar compounds include:

    1-Ethyl-1H-1,2,3-triazole-4-carboxylate: Lacks the thianyl group, which may reduce its binding affinity or selectivity.

    Thian-4-yl-1H-1,2,3-triazole: Similar structure but different functional groups, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combined triazole and thianyl moieties, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Synthesis

This compound features a triazole ring fused with a thianyl group. The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts to yield the triazole structure. The thianyl group is introduced through subsequent substitution reactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The triazole ring can modulate enzyme activity and receptor interactions, while the thianyl group may enhance binding affinity and selectivity. This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity: Research indicates that triazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar triazole structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties: The compound's structural features may confer antimicrobial activity. Triazoles are known for their efficacy against bacterial and fungal pathogens. Studies on related compounds have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects: Some derivatives of triazoles exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive function. This suggests that this compound could have applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialInhibits growth of bacteria and fungi ,
NeuroprotectiveInhibits AChE activity ,

Case Study: Anticancer Activity
A study evaluating the cytotoxicity of various triazole derivatives found that those similar to this compound exhibited significant antiproliferative effects against human leukemic T-cells. The mechanism involved morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

Case Study: Antimicrobial Efficacy
In vitro tests revealed that triazole compounds with structural similarities showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. These findings support the potential use of this compound as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

ethyl 1-(thian-4-yl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-10(14)9-7-13(12-11-9)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGHHJCGLYXAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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